BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to Icterogenin

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Icterogenin
CAS No.: 561-47-7
Cat. No.: B1231262
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For Researchers, Scientists, and Drug Development Professionals

Abstract: Icterogenin, a pentacyclic triterpenoid primarily isolated from various plant species,
including Lantana camara, has garnered scientific interest for its distinct biological activities
and notorious hepatotoxicity. This guide provides a comprehensive technical overview of
Icterogenin, consolidating critical data on its physicochemical properties, mechanism of action,
toxicological profile, and established analytical methodologies. By synthesizing current
knowledge, this document serves as a foundational resource for researchers investigating
natural product toxicology, liver injury mechanisms, and the potential therapeutic applications of
related compounds.

Introduction: The Dual Nature of Icterogenin

Icterogenin is an oleanane-type triterpenoid compound recognized predominantly for its role
as a potent hepatotoxin, causing icterus (jaundice) and cholestasis in livestock that consume
plants containing it, such as Lantana camara.[1] Despite its toxicity, the molecule's complex
structure and biological activity make it a subject of interest in toxicology and pharmacology.
Structurally, it belongs to a class of natural products that often exhibit a wide range of biological
effects.

Recent research has also identified Icterogenin as a selective inhibitor of the Bcl-xL/Bak BH3
domain peptide interaction, suggesting a potential role in modulating apoptosis pathways.[1]
This dual capacity—as a toxin and a modulator of critical cellular processes—necessitates a
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thorough understanding for drug development professionals seeking to either mitigate its toxic
effects or harness the therapeutic potential of its structural analogs.

Physicochemical Properties

A precise understanding of Icterogenin’'s molecular and physical characteristics is fundamental
for any experimental work, from extraction to bioassay development. The key properties are
summarized below.

Property Value Source(s)
Molecular Formula Cs35H5206 [11121[3]
Molecular Weight 568.78 g/mol [1][2]
Exact Mass 568.376 g/mol [2][3]

CAS Number 561-47-7 [1][2]

(4R,4aS,6aR,6aS,6bR,8aR,9S
,12aR,14bR)-9-
(hydroxymethyl)-2,2,6a,6b,9,12
a-hexamethyl-4-[(2)-2-

IUPAC Name [3]
methylbut-2-enoyl]oxy-10-oxo-
3,4,5,6,6a,7,8,8a,11,12,13,14b
-dodecahydro-1H-picene-4a-

carboxylic acid

Synonyms Rehmannic acid

Predicted Density 1.16+0.1 g/cm3 [2]
Predicted Boiling Point 659.4+55.0 °C [2]
Predicted LogP 6.90-7.1 [2][3]

The presence of a carboxylic acid group imparts some polar characteristics, though the large,
hydrophobic triterpenoid scaffold results in poor water solubility.[4] This amphipathic nature is
critical to its interaction with cellular membranes and transport proteins, which is central to its
mechanism of toxicity.
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Mechanism of Action and Hepatotoxicity

The primary toxicological concern with Icterogenin is severe, dose-dependent drug-induced

liver injury (DILI).[5][6] The mechanism is multifactorial but is principally characterized by the

disruption of bile flow (cholestasis).

A 3-Step Mechanistic Model of Icterogenin-Induced Hepatotoxicity:

Initial Molecular Injury: The initial insult is believed to be the inhibition of critical transport
proteins in the liver. Specifically, Icterogenin targets and inhibits the canalicular bile salt
export pump (BSEP), a key transporter responsible for eliminating bile acids from
hepatocytes into the bile canaliculi.[7]

Mitochondrial Impairment & Oxidative Stress: The intracellular accumulation of toxic bile
acids causes direct cellular stress and mitochondrial dysfunction.[7] This leads to the
generation of reactive oxygen species (ROS), depletion of cellular glutathione (GSH) stores,
and initiation of lipid peroxidation, which damages cellular membranes.[8][9]

Cell Death Pathways (Apoptosis & Necrosis): The combination of bile acid toxicity and
mitochondrial damage triggers the mitochondrial permeability transition (MPT), a critical
event where the inner mitochondrial membrane becomes permeable.[7][9] This leads to the
release of pro-apoptotic factors like cytochrome c, activating caspase cascades and
culminating in programmed cell death (apoptosis). At higher concentrations or with prolonged
exposure, severe ATP depletion prevents the energy-dependent process of apoptosis,
leading instead to uncontrolled cell lysis (necrosis) and a significant inflammatory response.

[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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